molecular formula C72H27F54P3Pd B1436262 Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) CAS No. 1130784-80-3

Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)

Cat. No. B1436262
M. Wt: 2117.2 g/mol
InChI Key: MGJKHAOJYDTPIF-UHFFFAOYSA-N
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Description

Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is a chemical compound with the molecular formula 3C24H9F18P.Pd . It is used as a catalyst in various reactions . The compound is a pale cream to yellow to brown powder .


Molecular Structure Analysis

The molecular structure of Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is represented by the formula 3C24H9F18P.Pd . This indicates that the molecule is composed of three units of C24H9F18P coordinated to a central palladium atom.


Chemical Reactions Analysis

Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is used as a catalyst in coupling reactions, for example, Suzuki .


Physical And Chemical Properties Analysis

Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is a pale cream to yellow to brown powder . It is insoluble in water .

Scientific Research Applications

Catalysis in Supercritical Carbon Dioxide

  • Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is used in palladium-catalyzed carbon–carbon bond coupling reactions, such as the Heck and Stille reactions, in supercritical carbon dioxide. This application offers high conversions and selectivities (Morita et al., 1998).

Palladium-Catalyzed Cross-Coupling Reactions

  • This compound is involved in the transmetalation of Grignard reagents and organolithium compounds, leading to the formation of anionic organopalladates, which are intermediates in cross-coupling reactions. However, its stability issues have limited practical applications (Kolter & Koszinowski, 2020).

Reactions with Tris(pentafluorophenyl)phosphine

  • In reactions involving tris(pentafluorophenyl)phosphine, tris[3,5-bis(trifluoromethyl)phenyl]phosphine undergoes oxidation to form phosphine oxides, indicating its reactivity and potential application in creating new compounds (Ang & Lien, 1977).

Involvement in Organometallic and Polymerization Reactions

  • This compound is cited as an intermediate in organometallic and polymerization reactions, particularly in mixtures with Pd2(dba)3 and tris(o-tolyl)phosphine (Harding et al., 2013).

Catalysis in Borylation Reactions

  • It is efficient in catalyzing the ortho-C-H borylation of benzoate esters, demonstrating its utility in producing arylboronates with high yields and regioselectivities (Ishiyama et al., 2010).

Anionic Palladium(0) and Palladium(II) Ate Complexes

  • The compound forms anionic palladium ate complexes that play a significant role in Heck and cross-coupling reactions, demonstrating its versatility in catalytic processes (Kolter et al., 2017).

Safety And Hazards

Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

palladium;tris[3,5-bis(trifluoromethyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C24H9F18P.Pd/c3*25-19(26,27)10-1-11(20(28,29)30)5-16(4-10)43(17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42;/h3*1-9H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJKHAOJYDTPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H27F54P3Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2117.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)

CAS RN

1130784-80-3
Record name Palladium - tris[3,5-bis(trifluoromethyl)phenyl]phosphine (1:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Christoforow - 2019 - core.ac.uk
The design and synthesis of novel biologically relevant chemical matter finds valuable inspiration in natures evolutionary pre-validated molecular repository. Biology-oriented synthesis (…
Number of citations: 5 core.ac.uk
伊地智純平 - mie-u.repo.nii.ac.jp
2-Bromo-7-iodo-9, 9-bis (3-(tert-butylpropanoate)) fluorene (20) の合成 2-(4, 4, 5, 5,-Tetramethyl-1, 3, 2-dioxaborolan-2-yl)-7-bromo-9, 9-bis (3-(tert-butyl propanoate)) fluorene (21) の…
Number of citations: 2 mie-u.repo.nii.ac.jp
小西英之, 眞鍋敬 - Wako Organic Square, 2014 - labchem-wako.fujifilm.com
・はじめに一酸化炭素 (CO) を用いるカルボニル化反応は, 有機合成化学における重要な一炭素増炭反応として古くから利用され, 現在では工業的にも用いられるほどポピュラーな反応である. しかし, …
Number of citations: 2 labchem-wako.fujifilm.com

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